molecular formula C24H20N4O B12663280 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol CAS No. 83249-36-9

1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol

Cat. No.: B12663280
CAS No.: 83249-36-9
M. Wt: 380.4 g/mol
InChI Key: OIUONFKAYDARJG-UHFFFAOYSA-N
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Description

1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups . This compound is known for its vivid color properties, making it useful in various dyeing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol typically involves azo coupling reactions. Azo coupling is an electrophilic substitution reaction where an aryl diazonium cation reacts with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining low temperatures to stabilize the diazonium salts.

Industrial Production Methods

Industrial production of this compound involves large-scale azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines, followed by coupling with naphthol derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo photochemical isomerization, changing from trans to cis forms upon exposure to light. This property is utilized in various applications, including photoresponsive materials .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Another azo compound with similar photochemical properties.

    Disperse Orange 1: A dye with comparable color properties used in textile applications.

    Methyl Orange: An azo dye used as an acid-base indicator.

Uniqueness

1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its ability to undergo photochemical isomerization makes it valuable in specialized applications .

Properties

CAS No.

83249-36-9

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

1-[(2,5-dimethyl-4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C24H20N4O/c1-16-15-22(17(2)14-21(16)26-25-19-9-4-3-5-10-19)27-28-24-20-11-7-6-8-18(20)12-13-23(24)29/h3-15,29H,1-2H3

InChI Key

OIUONFKAYDARJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)N=NC4=CC=CC=C4

Origin of Product

United States

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